5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves the following steps:
Thiophene Sulfonylation: The thiophene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with 2,3-dimethoxy-2-methylpropylamine under basic conditions to form the sulfonamide.
Reaction Conditions
Sulfonylation: Chlorosulfonic acid, 0-5°C, inert atmosphere.
Amidation: 2,3-dimethoxy-2-methylpropylamine, base (e.g., triethylamine), room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
Medicinally, sulfonamide derivatives are explored for their antibacterial, antifungal, and anti-inflammatory properties. This compound’s unique structure may offer specific interactions with biological targets, leading to novel drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,3-dimethoxypropyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-methoxy-2-methylpropyl)thiophene-2-sulfonamide
- 5-chloro-N-(2,3-dimethoxy-2-methylbutyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide offers a unique combination of steric and electronic properties due to its specific substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYVKASGQXOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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